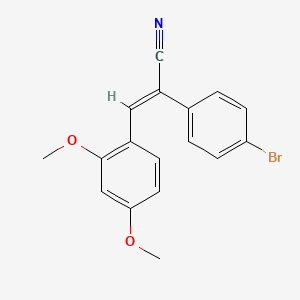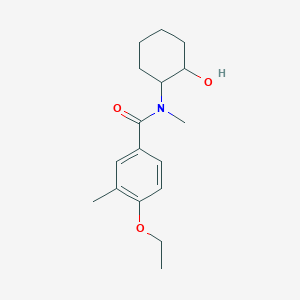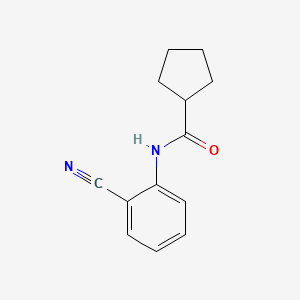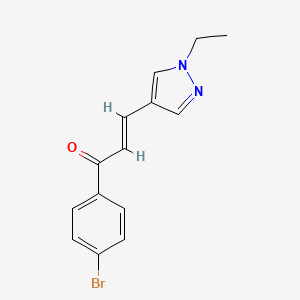
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as BDMC, is a chemical compound with potential applications in scientific research. This compound belongs to the family of α,β-unsaturated nitriles and has been shown to exhibit interesting biological properties.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
One advantage of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research involving 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of research is the development of new anti-cancer drugs based on 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. Another area of research is the investigation of the mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, which is not fully understood. Additionally, the potential use of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in combination with other anti-cancer drugs is an area of research that warrants further investigation. Finally, the development of new methods for synthesizing 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile with improved solubility in water is an area of research that could improve the usability of this compound in lab experiments.
Conclusion
In conclusion, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells. While there are some limitations to using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments, there are several future directions for research that could improve our understanding of this compound and its potential applications.
合成方法
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde, followed by the addition of malononitrile and a base-catalyzed Knoevenagel condensation. The resulting product is then purified through column chromatography to obtain pure 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile.
科学研究应用
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit interesting biological properties that make it a potential candidate for scientific research. One of the most promising applications of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is in cancer research. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQHHSMQDMFCF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)